molecular formula C30H22FN3 B11473319 1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole

1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole

Cat. No.: B11473319
M. Wt: 443.5 g/mol
InChI Key: STLKZOSZONBKAD-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is a complex organic compound belonging to the imidazo[1,2-a]imidazole family. This compound is characterized by its unique structure, which includes multiple phenyl groups and a fused imidazole ring system. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.

    Substitution Reactions: Subsequent substitution reactions introduce the fluorophenyl and methylphenyl groups. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused imidazo[1,2-a]imidazole ring system. This step may require high temperatures and the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, although further research is needed to confirm these effects.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers are investigating its ability to interact with specific biological targets, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole
  • 1-(4-bromophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole
  • 1-(4-methoxyphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole

Uniqueness

Compared to these similar compounds, 1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is unique due to the presence of the fluorine atom. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

Properties

Molecular Formula

C30H22FN3

Molecular Weight

443.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenylimidazo[1,2-a]imidazole

InChI

InChI=1S/C30H22FN3/c1-21-12-14-22(15-13-21)27-20-33-29(24-10-6-3-7-11-24)28(23-8-4-2-5-9-23)32-30(33)34(27)26-18-16-25(31)17-19-26/h2-20H,1H3

InChI Key

STLKZOSZONBKAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC=C(C=C4)F)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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